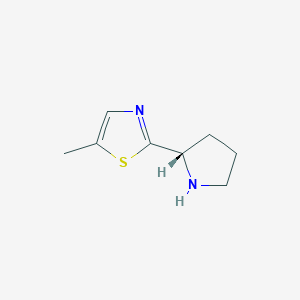

(S)-5-methyl-2-(pyrrolidin-2-yl)thiazole

Description

Significance of the Thiazole (B1198619) Heterocycle in Medicinal Chemistry and Organic Synthesis

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry due to its presence in a wide array of natural and synthetic bioactive compounds. ijarsct.co.ineurekaselect.com Its aromatic nature and the presence of heteroatoms allow for diverse chemical interactions, making it a versatile building block for drug design. nih.gov Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. eurekaselect.comnih.gov

Prominent examples of thiazole-containing molecules underscore its therapeutic importance. The essential vitamin B1 (Thiamine) features a thiazole ring, which is crucial for neurological function. ijarsct.co.inresearchgate.net In clinical practice, drugs like the antiretroviral agent Ritonavir and the anticancer drug Dasatinib incorporate the thiazole moiety as a key structural element. eurekaselect.comnih.gov Furthermore, the thiazole ring is a fundamental component of the penicillin antibiotic family. eurekaselect.com

In the realm of organic synthesis, the thiazole ring is not only a target but also a versatile synthetic intermediate. The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone method for its construction, typically involving the condensation of an α-haloketone with a thioamide. mdpi.comsynarchive.com This method is known for its simplicity and high yields. Other classical methods like the Cook-Heilbron synthesis provide access to specific derivatives such as 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide. wikipedia.orgpharmaguideline.com The reactivity of the thiazole ring itself allows for further functionalization, including electrophilic substitution and condensation reactions, expanding its utility in creating complex molecules. pharmaguideline.com

| Molecule | Ring System | Significance/Activity | Reference |

|---|---|---|---|

| Thiamine (Vitamin B1) | Thiazole | Essential nutrient, supports nervous system function | ijarsct.co.inresearchgate.net |

| Ritonavir | Thiazole | Antiretroviral drug for HIV treatment | eurekaselect.com |

| Dasatinib | Thiazole | Anticancer agent (tyrosine kinase inhibitor) | nih.gov |

| Penicillin | Thiazole (as part of a fused system) | Antibiotic | eurekaselect.com |

| Abafungin | Thiazole | Antifungal agent | eurekaselect.com |

Importance of Pyrrolidine (B122466) Moieties in Biologically Active Molecules

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is another scaffold of immense importance in drug discovery and natural product chemistry. frontiersin.orgnih.gov Unlike flat aromatic rings, the non-planar, sp³-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space. nih.gov This feature is critical for achieving high-affinity and selective interactions with biological targets like enzymes and receptors. nih.gov

The significance of the pyrrolidine scaffold is highlighted by its presence in numerous natural products, especially alkaloids, which exhibit a wide range of biological effects. frontiersin.orgbaranlab.org Furthermore, the pyrrolidine ring is a common feature in many drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The stereochemistry of the pyrrolidine ring is a key feature, as the orientation of substituents on its chiral carbons can dramatically influence the biological profile of a molecule. nih.gov

Derivatives of pyrrolidine are associated with a vast array of biological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net For instance, polyhydroxylated pyrrolidines, also known as aza-sugars, are potent inhibitors of enzymes like α-glucosidase and are investigated as potential antidiabetic and anticancer drugs. nih.gov The pyrrolidine-2,5-dione structure has emerged as a valuable scaffold in the development of anticonvulsant agents. nih.gov The amino acid proline, which contains a pyrrolidine ring, is a fundamental building block in peptides and proteins and is widely used as a chiral controller in asymmetric synthesis. nih.gov

| Molecule/Derivative Class | Ring System | Significance/Activity | Reference |

|---|---|---|---|

| Proline | Pyrrolidine | Amino acid, chiral building block in synthesis | nih.gov |

| Polyhydroxylated Pyrrolidines (Aza-sugars) | Pyrrolidine | Enzyme inhibitors (e.g., α-glucosidase), potential antidiabetic and anticancer agents | nih.gov |

| Pyrrolidine-2,5-diones | Pyrrolidine | Scaffold for anticonvulsant drugs | nih.gov |

| Codonopyrrolidium alkaloids | Pyrrolidine | Lipid-lowering activity | nih.gov |

| Racetams | Pyrrolidinone | Psychoactive drugs for various neurological disorders | nih.gov |

Rationale for Investigating Thiazole-Pyrrolidine Hybrid Structures in Chemical Research

The strategy of creating hybrid molecules by combining two or more distinct pharmacophores is a well-established approach in medicinal chemistry. researchgate.netnih.gov The primary rationale is to develop new chemical entities with potentially synergistic or additive effects, enhanced biological activity, improved selectivity, or a more desirable pharmacokinetic profile compared to the individual components. nih.gov The combination of the thiazole and pyrrolidine rings into a single scaffold like (S)-5-methyl-2-(pyrrolidin-2-yl)thiazole is based on this principle.

The aromatic, electron-rich thiazole ring can engage in π-stacking and hydrogen bonding interactions, while the saturated, three-dimensional pyrrolidine ring can provide specific stereochemical orientations to fit into protein binding pockets. nih.govnih.gov The fusion of these two systems can lead to novel molecules with unique biological properties that neither moiety possesses alone. Research into related hybrid structures supports this approach. For example, studies on thiazole-pyrrolidin-2-one hybrids have identified compounds with significant anticonvulsant activity, suggesting a beneficial interplay between the two rings. nih.gov Similarly, the synthesis of 2-(pyrrolidin-1-yl)thiazole (B1362008) derivatives has yielded compounds with notable antibacterial and antimycobacterial activity. mersin.edu.trbiointerfaceresearch.com

The investigation of thiazole-pyrrolidinedione hybrids has also led to the discovery of compounds with selective anti-leukemic action. researchgate.net These findings demonstrate that covalently linking thiazole and pyrrolidine-based structures is a valid and productive strategy for discovering new bioactive agents. Therefore, the this compound scaffold serves as a logical and promising framework for academic and industrial research aimed at developing novel therapeutic candidates.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2S |

|---|---|

Molecular Weight |

168.26 g/mol |

IUPAC Name |

5-methyl-2-[(2S)-pyrrolidin-2-yl]-1,3-thiazole |

InChI |

InChI=1S/C8H12N2S/c1-6-5-10-8(11-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3/t7-/m0/s1 |

InChI Key |

TYMVAHJRZLNLGR-ZETCQYMHSA-N |

Isomeric SMILES |

CC1=CN=C(S1)[C@@H]2CCCN2 |

Canonical SMILES |

CC1=CN=C(S1)C2CCCN2 |

Origin of Product |

United States |

Synthetic Methodologies for S 5 Methyl 2 Pyrrolidin 2 Yl Thiazole and Analogues

General Thiazole (B1198619) Ring Construction Strategies

The formation of the thiazole ring is a cornerstone of many synthetic routes. Several classical and modern methods are available, each offering distinct advantages in terms of substrate scope, reaction conditions, and yield.

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most prominent and widely used methods for constructing the thiazole ring. synarchive.comwikipedia.org The reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.comcutm.ac.in This method is known for its simplicity and often results in high yields. chemhelpasap.commdpi.com

The mechanism of the Hantzsch synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction. chemhelpasap.comyoutube.com The resulting intermediate then undergoes tautomerization. Subsequently, an intramolecular cyclization occurs via the attack of the imine nitrogen onto the carbonyl carbon. chemhelpasap.comyoutube.com The final step is a dehydration reaction, which leads to the formation of the aromatic thiazole ring. chemhelpasap.com

| Reactants | Product | Key Features |

| α-Haloketone | Substituted Thiazole | High yields, simple procedure, versatile. chemhelpasap.commdpi.com |

| Thioamide |

This table summarizes the basic components of the Hantzsch Thiazole Synthesis.

For example, 2,4-dimethylthiazole (B1360104) can be synthesized from chloroacetone (B47974) and thioacetamide (B46855). wikipedia.org The versatility of the Hantzsch synthesis has led to numerous modifications, including the use of catalysts like silica-supported tungstosilisic acid and green chemistry approaches such as ultrasonic irradiation to improve yields and reaction conditions. mdpi.com

Cyclo-condensation reactions are a broad class of reactions that are fundamental to the synthesis of many heterocyclic systems, including thiazoles. These reactions involve the joining of two or more molecules to form a ring, often with the elimination of a small molecule like water or an alcohol.

One notable cyclo-condensation approach involves the reaction of thioamides or thioureas with 1-alkynyl(phenyl)-λ3-iodanes. nih.govacs.org This method provides a pathway to thiazoles through the formation of the characteristic N-C-S fragment. researchgate.net Another example is the reaction of pyrimidine (B1678525) derivatives with chloroacetyl chloride to form fused thiazolo-pyrimidine compounds. asianpubs.org Multi-component reactions, where three or more reactants combine in a single step, are particularly efficient cyclo-condensation strategies. For instance, the one-pot reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds yields thiazole derivatives efficiently. acgpubs.orgresearchgate.net

| Reaction Type | Precursors | Significance |

| Multi-component | α-haloketone, thiosemicarbazide, carbonyl compound | High efficiency, atom economy, short reaction times. acgpubs.orgnih.gov |

| Iodonium Reagent-based | Thioamide, alkynyl(aryl)iodonium reagent | Alternative to classical methods. acs.org |

| Fused Systems | Pyrimidine derivative, chloroacetyl chloride | Access to complex bicyclic structures. asianpubs.org |

This table highlights different cyclo-condensation strategies for thiazole synthesis.

Thiazoles can also be synthesized from precursors other than the classic Hantzsch reactants. Thioesters and related sulfur-containing compounds serve as valuable starting materials. The Cook-Heilbron synthesis, for example, utilizes the reaction of α-aminonitriles with carbon disulfide, dithioacids, or esters to form 5-aminothiazoles. cutm.ac.inpharmaguideline.comresearchgate.net

Another approach involves the rearrangement of α-thiocyanoketones in the presence of acid to yield 2-substituted thiazoles, a method known as Tcherniac's synthesis. cutm.ac.inpharmaguideline.com More modern methods include the use of Lawesson's reagent for the thionation of N-(2-oxoalkyl)amides, which subsequently cyclize to form thiazoles. organic-chemistry.org This reagent is effective for converting carbonyls into thiocarbonyls, facilitating the ring-closure step.

Approaches for Incorporating the Pyrrolidine (B122466) Moiety

The introduction of the chiral (S)-pyrrolidine ring is a critical step in the synthesis of the target compound. This can be achieved either by building the thiazole onto a pre-existing pyrrolidine scaffold or by constructing both rings in a more integrated fashion.

A common and reliable strategy is the sequential formation of the two heterocyclic rings. In this approach, an optically pure pyrrolidine derivative, often derived from commercially available (S)-proline or its derivatives, is used as the starting material. mdpi.com For example, a protected (S)-proline derivative can be converted into a thioamide, which then participates in a Hantzsch-type synthesis with an appropriate α-haloketone to build the thiazole ring. ijper.org

Alternatively, a thiazole ring can be constructed first, followed by the attachment and formation of the pyrrolidine ring. However, controlling the stereochemistry in this sequence can be more challenging. The use of chiral starting materials like (S)-prolinol, obtained from the reduction of proline, is a frequent tactic to ensure the correct stereochemistry in the final product. mdpi.com Research has shown that combining thiazole derivatives with L-(+)-tartaric acid can facilitate the formation of thiazole-based pyrrolidine structures. biointerfaceresearch.com

One-pot synthetic protocols offer significant advantages in terms of efficiency, reduced waste, and simplified purification procedures by allowing multiple reaction steps to occur in a single reaction vessel. researchgate.net For the construction of complex frameworks like pyrrolidine-thiazoles, multi-component reactions are particularly powerful.

Enantioselective Synthesis of (S)-Pyrrolidine-Containing Thiazoles

The creation of the chiral center in (S)-pyrrolidine-containing thiazoles is a critical aspect of their synthesis, ensuring the desired stereochemistry for biological activity. Two primary approaches have emerged as effective methods for achieving high enantiopurity: the use of chiral ligand-catalyzed asymmetric reactions and the employment of enantiomerically enriched pyrrolidine precursors derived from the chiral pool.

Asymmetric catalysis using chiral ligands offers an elegant and efficient way to introduce stereocenters with high enantioselectivity. In the context of synthesizing pyrrolidine-containing thiazoles, chiral metal-ligand complexes can be employed to catalyze key bond-forming reactions. For instance, chiral N,N'-dioxide/metal complexes have been successfully used in asymmetric [3 + 2] cycloaddition reactions of thiazolium salts to generate enantioenriched hydropyrrolo-thiazoles. nih.gov While not a direct synthesis of (S)-5-methyl-2-(pyrrolidin-2-yl)thiazole, this methodology highlights the potential of using chiral catalysts to construct the pyrrolidine ring with controlled stereochemistry.

Another approach involves the asymmetric cyclizative aminoboration of olefinic hydroxylamine (B1172632) esters. The use of a Cu/(S, S)-Ph-BPE chiral catalyst has been shown to produce 2,3-disubstituted pyrrolidines with high enantioselectivity (96% ee). nih.gov This method could be adapted to synthesize the pyrrolidine core, which can then be further elaborated to the target thiazole derivative. The development of chiral ligands based on imidazolidin-4-one (B167674) derivatives has also shown promise in asymmetric synthesis, particularly in copper(II)-catalyzed reactions. nih.gov These ligands could potentially be applied to the asymmetric synthesis of the pyrrolidine ring of the target molecule.

Table 1: Examples of Chiral Ligands in Asymmetric Synthesis

| Ligand Type | Metal | Reaction Type | Potential Application |

| Chiral N,N'-dioxide | Metal Complexes | [3 + 2] Cycloaddition | Synthesis of enantioenriched hydropyrrolo-thiazoles nih.gov |

| (S, S)-Ph-BPE | Copper | Cyclizative Aminoboration | Synthesis of 2,3-disubstituted pyrrolidines nih.gov |

| Imidazolidin-4-one derivatives | Copper(II) | Asymmetric Henry Reaction | Enantioselective synthesis of chiral building blocks nih.gov |

This table is generated based on data from the text and is for illustrative purposes.

A widely adopted and robust strategy for the synthesis of chiral molecules is to start with a readily available, enantiomerically pure precursor from the "chiral pool". For the synthesis of this compound, (S)-proline and its derivatives are ideal starting materials. medchemexpress.commedchemexpress.com The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring. nih.govijper.orgmdpi.com This reaction involves the condensation of an α-haloketone with a thioamide.

In a potential synthetic route to this compound, (S)-proline can be converted to its corresponding thioamide. This chiral thioamide can then be reacted with a 1-halo-propan-2-one derivative (e.g., 1-bromo-propan-2-one) to form the 5-methylthiazole (B1295346) ring. This approach ensures that the stereochemistry at the 2-position of the pyrrolidine ring is retained from the starting (S)-proline. An efficient modified Hantzsch reaction has been described for the synthesis of optically pure thiazole amino acid derivatives from the corresponding amino acids, further supporting the viability of this strategy. uj.ac.za

Furthermore, solid-phase synthesis techniques have been developed for creating libraries of chiral polyaminothiazoles, which also employ the Hantzsch thiazole synthesis with resin-bound chiral polyamines. nih.gov This highlights the adaptability of using chiral amine precursors for generating diverse thiazole structures. The synthesis of various 2-aminothiazole (B372263) derivatives often starts from α-haloketones and thiourea (B124793) or substituted thioureas, demonstrating the broad applicability of this synthetic methodology. researchgate.net

Advanced Derivatization and Functionalization Strategies for Thiazole-Pyrrolidine Scaffolds

Once the core this compound scaffold is synthesized, further derivatization is often necessary to modulate its physicochemical properties and biological activity. Functionalization can occur at various positions on both the thiazole and pyrrolidine rings.

The 2-amino group of a 2-aminothiazole moiety is a common site for derivatization. It can be acylated, converted to ureas or thioureas, or used in coupling reactions to introduce a wide range of substituents. nih.govmdpi.com For instance, the derivatization of the 2-amino group into substituted ureido functionalities has been shown to enhance the anticancer activity of some thiazole compounds. nih.gov Enzymatic bromination of 2-aminothiazoles at the 5-position using a brominase provides a handle for further cross-coupling reactions. nih.gov

The pyrrolidine ring, particularly the nitrogen atom, offers another key point for functionalization. The synthesis of N-acylarylhydrazone derivatives and sulfonamide pyrrolidine carboxamides demonstrates the feasibility of modifying the pyrrolidine nitrogen to introduce diverse chemical entities. nih.gov Additionally, the synthesis of 3-arylpyrrolidine-2-carboxamide derivatives highlights how modifications on the pyrrolidine ring can be explored to create ligands for specific biological targets. nih.gov Practical methods for the functionalization of 1,2,4-triazoles, which can be analogous to the thiazole ring in terms of derivatization strategies, have also been reported.

The functionalization of 5-methyl-1,3,4-thiadiazole, a related heterocyclic system, has been explored, providing insights into potential reactions on the 5-methylthiazole portion of the target molecule. mdpi.com The synthesis of various substituted thiazole derivatives often involves the reaction of α-haloketones with different thioureas or the derivatization of a pre-formed thiazole ring. nih.govkit.edu

Molecular Structure and Conformational Analysis of S 5 Methyl 2 Pyrrolidin 2 Yl Thiazole

Structural Elucidation using Advanced Spectroscopic Techniques

Detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Liquid Chromatography-Mass Spectrometry (LCMS), and Infrared (IR) spectroscopy for (S)-5-methyl-2-(pyrrolidin-2-yl)thiazole are not available in published literature. Therefore, data tables for ¹H NMR, ¹³C NMR, MS, and IR analyses cannot be generated.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

No peer-reviewed articles containing assigned ¹H NMR or ¹³C NMR spectral data for this compound were found. This information is essential for confirming the molecule's carbon-hydrogen framework and the specific chemical environment of each atom.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LCMS)

While experimental mass spectra and fragmentation patterns are not published, predicted collision cross section (CCS) values for various adducts of the molecule have been calculated. uni.lu This theoretical data suggests how the molecule would behave in a mass spectrometer.

Table 1: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 169.07939 | 135.9 |

| [M+Na]⁺ | 191.06133 | 144.5 |

| [M-H]⁻ | 167.06483 | 139.2 |

| [M+K]⁺ | 207.03527 | 141.8 |

Data sourced from computational predictions. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Published IR spectra with specific band assignments for the functional groups present in this compound could not be located. An IR spectrum would typically be used to identify characteristic vibrations of the thiazole (B1198619) ring, the pyrrolidine (B122466) ring (specifically the N-H bond), and the methyl group.

Crystallographic Analysis and Solid-State Structure

No crystallographic data has been published for this compound. Such studies are fundamental for determining the precise three-dimensional arrangement of atoms in the solid state and understanding intermolecular interactions.

Single-Crystal X-ray Diffraction Studies

There are no available reports of single-crystal X-ray diffraction studies for this compound. This type of analysis would provide definitive proof of its molecular structure, including bond lengths, bond angles, and stereochemistry.

Hirshfeld Surface Analysis for Intermolecular Interactions

Without crystal structure data from X-ray diffraction, a Hirshfeld surface analysis cannot be performed. This computational technique is used to visualize and quantify the intermolecular interactions that stabilize the crystal lattice.

Conformational Studies and Stereochemical Stability

Specific experimental or computational studies on the conformational landscape and stereochemical stability of this compound have not been identified in the surveyed literature. Such studies would be essential to determine the most stable three-dimensional arrangements of the molecule and the energy barriers between different conformations.

While no direct evidence of intramolecular hydrogen bonding in this compound has been reported, the potential for such an interaction exists. The secondary amine of the pyrrolidine ring could act as a hydrogen bond donor, and the nitrogen atom of the thiazole ring could act as a hydrogen bond acceptor.

The formation of an intramolecular hydrogen bond would significantly influence the conformational preference, likely leading to a more compact structure where the two rings are held in a specific orientation relative to each other. The strength of this potential hydrogen bond would depend on the distance and angle between the donor and acceptor atoms in the preferred conformation.

Hypothetical Conformational Data (Illustrative)

Without specific research, any presented data would be purely hypothetical and for illustrative purposes only.

| Parameter | Hypothetical Value |

| Dihedral Angle (N_thiazole - C_thiazole - C_pyrrolidine - N_pyrrolidine) | Not Determined |

| H-Bond Distance (N-H...N_thiazole) | Not Determined |

| H-Bond Energy | Not Determined |

The specified compound is the (S)-enantiomer. Its corresponding (R)-enantiomer would be the other principal isomeric form. In a non-chiral environment, these enantiomers would have identical physical and chemical properties, including stability.

Diastereomers could arise if additional chiral centers were present in the molecule. However, based on the name "this compound," there is only one specified stereocenter.

The relative stability of different conformers (rotamers) of the (S)-enantiomer would be determined by steric hindrance between the methyl group on the thiazole ring and the pyrrolidine ring, as well as the stabilizing effect of any intramolecular hydrogen bonding. Computational chemistry methods, such as Density Functional Theory (DFT), would be required to calculate the energies of different conformers and thus their relative stabilities.

Hypothetical Relative Stabilities of Conformers (Illustrative)

This table is for illustrative purposes only, as no specific research data is available.

| Conformer | Relative Energy (kJ/mol) | Population (%) |

| Conformer A (H-bonded) | 0 (most stable) | Not Determined |

| Conformer B (Extended) | Not Determined | Not Determined |

| Conformer C | Not Determined | Not Determined |

Computational Chemistry Investigations of S 5 Methyl 2 Pyrrolidin 2 Yl Thiazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. For (S)-5-methyl-2-(pyrrolidin-2-yl)thiazole, a typical DFT study would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state of the molecule. Methods like B3LYP with a basis set such as 6-311G(d,p) are commonly employed for this purpose.

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and potential interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other molecules, including biological receptors.

Atomic Charges: Calculating the partial charge on each atom provides further detail on the electronic distribution and helps identify sites for potential intermolecular interactions.

| Calculated Property | Significance for this compound | Typical DFT Functional/Basis Set |

| Optimized 3D Geometry | Provides the most stable conformation and accurate bond lengths/angles. | B3LYP/6-31G(d,p) |

| HOMO Energy | Indicates electron-donating capability (e.g., for hydrogen bonding). | B3LYP/6-311G(d,p) |

| LUMO Energy | Indicates electron-accepting capability. | B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. | B3LYP/6-311G(d,p) |

| MEP Surface | Visualizes sites for electrophilic and nucleophilic attack. | M06-2X/6-31G(d,p) |

Molecular Docking and Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is essential in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Computational Protocols for Ligand-Protein Interaction Profiling

To perform molecular docking for this compound, a standard protocol would be followed:

Preparation of the Ligand: The 3D structure of this compound, optimized using DFT, would be prepared. This includes assigning correct atom types and charges.

Selection and Preparation of the Receptor: A protein target would be selected based on the known pharmacology of similar thiazole (B1198619) compounds. For instance, thiazoles are known to interact with targets like prolyl oligopeptidase or various kinases. The 3D structure of the protein would be obtained from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and defining the binding site or "grid box" where the docking will be performed.

Docking Simulation: Using software like AutoDock or Schrödinger's Glide, the ligand is repeatedly placed in the defined binding site in various conformations. The software calculates a "docking score" for each pose, which estimates the binding affinity. The pose with the best score is considered the most likely binding mode.

Identification of Key Binding Residues and Interaction Types

Post-docking analysis is crucial for understanding how the ligand interacts with the protein. For this compound, the analysis would focus on identifying non-covalent interactions with amino acid residues in the binding pocket.

Hydrogen Bonding: The nitrogen atoms in the pyrrolidine (B122466) and thiazole rings, as well as the sulfur atom, could act as hydrogen bond acceptors. The N-H group on the pyrrolidine ring is a potential hydrogen bond donor.

π-Stacking: The aromatic thiazole ring can engage in π-π stacking or T-shaped stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Hydrophobic Interactions: The methyl group on the thiazole ring and the aliphatic pyrrolidine ring can form favorable hydrophobic interactions with nonpolar residues such as Leucine (Leu), Valine (Val), and Alanine (Ala).

| Interaction Type | Potential Moiety on this compound | Interacting Amino Acid Residues (Examples) |

| Hydrogen Bond (Donor) | Pyrrolidine N-H | Aspartic Acid (Asp), Glutamic Acid (Glu) |

| Hydrogen Bond (Acceptor) | Thiazole N, Pyrrolidine N | Serine (Ser), Threonine (Thr), Tyrosine (Tyr) |

| π-π Stacking | Thiazole Ring | Phenylalanine (Phe), Tyrosine (Tyr), Histidine (His) |

| Hydrophobic | Methyl Group, Pyrrolidine CH2 groups | Alanine (Ala), Valine (Val), Leucine (Leu), Isoleucine (Ile) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity.

Development and Validation of QSAR Models for Predicting Biological Activity

A QSAR model for a class of compounds including this compound would be developed as follows:

Data Set Collection: A dataset of structurally similar thiazole derivatives with experimentally measured biological activity (e.g., IC₅₀ values) against a specific target would be compiled.

Descriptor Calculation: For each molecule in the series, a wide range of numerical descriptors would be calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., shape-based) and quantum chemical (e.g., HOMO/LUMO energies).

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to create an equation that links the descriptors to the biological activity. The goal is to find the descriptors that are most influential on the activity.

Model Validation: The predictive power of the QSAR model must be rigorously validated. This involves:

Internal Validation: Techniques like Leave-One-Out (LOO) cross-validation are used to check the model's robustness. A high cross-validated R² (q²) value is desired.

External Validation: The model is used to predict the activity of a "test set" of compounds that were not used in building the model. The predictive R² (R²_pred) measures how well the model predicts new data.

A validated QSAR model could then be used to predict the biological activity of this compound, even before it is synthesized or tested experimentally, and guide the design of new, more potent analogs.

Correlation of Molecular Descriptors with Observed Biological Responses

The biological activity of a compound is intrinsically linked to its physicochemical and structural properties, which can be quantified by molecular descriptors. Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry, aiming to build mathematical models that correlate these descriptors with biological responses. nih.gov For thiazole derivatives, various molecular descriptors have been identified as crucial for their biological activities.

In a typical 2D-QSAR study of thiazole derivatives, descriptors such as Centered Broto-Moreau autocorrelation (AATSC), Ghose-Crippen-Viswanadhan octanol-water partition coefficient (logP), and topological surface area (TPSA) are often found to have a significant correlation with biological activity. nih.gov For instance, studies on thiazole inhibitors of enzymes like 5-lipoxygenase have demonstrated that descriptors related to charge distribution and atomic polarizability are key in determining inhibitory potency. nih.gov

For this compound, a hypothetical QSAR model would likely identify the following descriptors as significant:

Topological Polar Surface Area (TPSA): This descriptor is crucial for predicting a molecule's ability to permeate cell membranes. The presence of nitrogen and sulfur atoms in the thiazole and pyrrolidine rings would contribute significantly to the TPSA.

Molecular Weight (MW): A fundamental descriptor that influences various pharmacokinetic properties.

LogP: The octanol-water partition coefficient is a measure of a molecule's lipophilicity, which affects its absorption and distribution.

Hydrogen Bond Donors and Acceptors: The pyrrolidine nitrogen can act as a hydrogen bond donor and acceptor, while the thiazole nitrogen is an acceptor. These are critical for molecular recognition by biological targets.

Rotatable Bonds: The bond connecting the pyrrolidine and thiazole rings allows for conformational flexibility, which can be a key determinant of binding affinity.

A hypothetical data table correlating these descriptors with a potential biological response (e.g., enzyme inhibition) is presented below.

| Molecular Descriptor | Value (Predicted) | Correlation with Activity (Hypothetical) |

| Molecular Weight | ~168.25 g/mol | Varies |

| TPSA | ~41.5 Ų | Negative |

| LogP | ~1.5 - 2.0 | Optimal range |

| Hydrogen Bond Donors | 1 | Positive |

| Hydrogen Bond Acceptors | 2 | Positive |

| Number of Rotatable Bonds | 1 | Optimal flexibility |

This table is generated based on predictions for the structure of this compound and general principles of QSAR.

Molecular Dynamics Simulations for Dynamic Behavior and Stability of Complexes

Molecular dynamics (MD) simulations provide a dynamic view of how a ligand interacts with its biological target over time, offering insights into the stability of the ligand-protein complex. nih.gov For a compound like this compound, MD simulations would be crucial to understand its binding mode and the key interactions that stabilize its complex with a target protein.

In studies of other thiazole derivatives, MD simulations have been used to analyze the stability of ligand-protein complexes by monitoring parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the protein and ligand atoms. nih.govmdpi.comnih.gov A stable complex is typically characterized by low RMSD values for both the ligand and the protein backbone over the simulation time. nih.gov

For this compound, an MD simulation in complex with a hypothetical target protein might reveal:

Key Hydrogen Bonds: The pyrrolidine NH group and the thiazole nitrogen atom are likely to form persistent hydrogen bonds with amino acid residues in the binding pocket.

Hydrophobic Interactions: The methyl group on the thiazole ring and the aliphatic part of the pyrrolidine ring could engage in favorable hydrophobic interactions.

Conformational Stability: The simulation would show the preferred conformation of the molecule within the binding site and the energetic penalties for conformational changes.

The stability of the complex can be further quantified by calculating the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). researchgate.net

| Simulation Parameter | Typical Observation for a Stable Complex | Predicted Outcome for this compound |

| Ligand RMSD | < 2.0 Å | Stable within the binding pocket |

| Protein RMSD | Fluctuations around a stable average | Minimal conformational changes upon binding |

| Key H-bonds | Maintained for > 80% of simulation time | Persistent H-bonds with key residues |

| MM/GBSA (ΔG_bind) | Negative value (e.g., -30 to -60 kcal/mol) | Favorable binding free energy |

This table presents hypothetical data based on typical outcomes of MD simulations for small molecule-protein complexes.

In Silico Prediction of Molecular Properties and Pharmacokinetic Relevant Parameters

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles. Various computational models and software are available to predict these parameters for a given chemical structure. nih.gov

For this compound, in silico tools would likely predict its ADMET properties based on its structural features. The Lipinski's "Rule of Five" is a commonly used filter to assess the druglikeness of a compound.

Predicted ADMET Properties for this compound:

| ADMET Parameter | Predicted Property | Rationale |

| Absorption | ||

| Human Intestinal Absorption | High | Favorable LogP and TPSA values. |

| Caco-2 Permeability | Moderate to High | Predicted to cross the intestinal barrier. |

| P-glycoprotein Substrate | Likely No | Small molecules with some polarity are often not substrates. nih.gov |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Possible | Small molecular weight and moderate lipophilicity may allow some CNS penetration. |

| Plasma Protein Binding | Moderate | Expected to have some affinity for plasma proteins like albumin. |

| Metabolism | ||

| CYP450 Inhibition | Low to Moderate | Thiazole ring can be a substrate for certain CYP enzymes. |

| Major Metabolites | Hydroxylation of the pyrrolidine ring, N-dealkylation. | Common metabolic pathways for such structures. |

| Excretion | ||

| Route of Excretion | Primarily renal | As a relatively polar molecule. |

| Toxicity | ||

| hERG Inhibition | Low Risk | Structure does not contain common hERG-blocking pharmacophores. |

| Mutagenicity (Ames test) | Likely Negative | No obvious structural alerts for mutagenicity. |

This table is based on general predictions from in silico ADMET models and knowledge of related chemical structures.

Structure Activity Relationship Sar Studies of S 5 Methyl 2 Pyrrolidin 2 Yl Thiazole Analogues

Influence of Substituents on the Thiazole (B1198619) Ring on Biological Activity

The thiazole ring serves as a critical scaffold in numerous pharmacologically active compounds. nih.govnih.gov Modifications to this ring, particularly at the 5-position, have been shown to significantly alter the biological activity of 2-(pyrrolidin-2-yl)thiazole analogues. The nature, size, and electronic properties of the substituent can modulate the compound's affinity and efficacy at its target receptors.

Research into related heterocyclic structures provides insights into the potential impact of thiazole substitution. For instance, in a series of 1,3,4-thiadiazole (B1197879) agonists, substituting a pendant phenyl ring with other five- or six-membered heterocycles, including thiazole, led to a significant loss of agonist activity. nih.gov This highlights the specific steric and electronic requirements of the receptor's binding pocket.

In studies of thiazolylhydrazone derivatives as anticholinesterase agents, the substituents on the thiazole ring were found to be critical for activity. mdpi.com Analogues featuring a 4-(trifluoromethyl)phenyl group attached to the thiazole ring demonstrated potent inhibition of acetylcholinesterase (AChE). mdpi.com Specifically, the interaction between the substituted phenyl group and key amino acid residues, such as Trp286 and Tyr341, in the enzyme's active site was crucial for binding. mdpi.com This suggests that aromatic or substituted aromatic groups on the thiazole ring can form beneficial π–π stacking interactions, enhancing potency.

The size of the substituent at the 5-position is also a determining factor. In one study on RORγt inhibitors, increasing the size of the substituent at the 5-position of the thiazole ring (from H to methyl, ethyl, isopropyl, and larger groups) generally improved potency.

Table 1: Effect of Thiazole Ring Substituents on Acetylcholinesterase (AChE) Inhibition This table is based on data from analogous thiazolylhydrazone compounds.

| Compound ID | Thiazole Ring Substituent | AChE IC50 (µM) |

|---|---|---|

| 2g | 4-(4-(trifluoromethyl)phenyl)thiazol-2-yl with 2-hydroxy-3-methoxybenzylidene | 0.031 |

| 2i | 4-(4-(trifluoromethyl)phenyl)thiazol-2-yl with 4-(dimethylamino)benzylidene | 0.028 |

| 2e | 4-(4-(trifluoromethyl)phenyl)thiazol-2-yl with 4-hydroxybenzylidene | 0.040 |

| 2b | 4-(4-(trifluoromethyl)phenyl)thiazol-2-yl with 4-chlorobenzylidene | 0.056 |

| Donepezil (Reference) | - | 0.021 |

Data sourced from a study on thiazolylhydrazone derivatives, demonstrating the influence of substituents on biological activity. mdpi.com

Impact of Modifications to the Pyrrolidine (B122466) Moiety on Biological Profile

The pyrrolidine ring is a key component for the interaction of these ligands with nicotinic receptors, acting as the cationic head that engages with the receptor's binding site. Modifications to this moiety, including N-substitution and changes to the ring structure itself, have profound effects on the biological profile. nih.gov

A "methyl scan" of nicotine's pyrrolidinium (B1226570) ring revealed that methylation at each carbon uniquely alters interactions with α4β2 and α7 nAChRs. nih.gov For instance, methylation at the 2'-position was found to enhance both binding and agonist potency at α7 receptors. nih.gov Conversely, 4'-methylation significantly decreased potency and efficacy at α7 receptors, while being better tolerated by α4β2 receptors. nih.gov This demonstrates that even minor steric changes to the pyrrolidine ring can drastically alter subtype selectivity.

Larger structural modifications, such as fusing a cyclopropane (B1198618) ring to the pyrrolidine ring, have been shown to cause a sharp decrease in binding potency at nAChR subtypes. nih.gov This suggests that the space within the cation-binding pocket that accommodates the pyrrolidine ring is sterically constrained. nih.gov

Substitution on the pyrrolidine nitrogen is also a critical determinant of activity. In many pyrrolidine-based drugs, N-substitution is a common feature. nih.gov For nicotinic ligands, replacing the N-methyl group of nicotine (B1678760) with an N-ethyl group significantly reduces interaction with α4β2 receptors but not α7 receptors. nih.gov This indicates that the size of the N-alkyl group can be tuned to achieve selectivity between nAChR subtypes.

Table 2: Influence of Pyrrolidine Ring Methylation on nAChR Activity (Nicotine Analogues)

| Modification | Effect on α7 nAChR | Effect on α4β2 nAChR |

|---|---|---|

| 2'-methylation | Enhanced binding and potency | Reduced potency |

| trans-3'-methylation | Well tolerated | Poorly tolerated |

| 4'-methylation | Decreased potency and efficacy | Less impact than on α7 |

| trans-5'-methylation | Retained considerable activity | Reduced affinity |

| cis-5'-methylation | Lacked agonist activity, low affinity | Lacked agonist activity, low affinity |

Data derived from a comprehensive methyl scan of the nicotine pyrrolidinium ring. nih.gov

Stereochemical Effects on Biological Efficacy and Selectivity

Stereochemistry is a critical factor governing the interaction of chiral ligands with biological targets. For 2-(pyrrolidin-2-yl)thiazole analogues, the absolute configuration of the chiral center at the 2-position of the pyrrolidine ring is paramount for biological efficacy and selectivity. mdpi.com

The (S)-enantiomer is typically the more active form for many nicotinic ligands, including nicotine itself. This stereoselectivity is also observed in its analogues. In a study of chiral cyclopropane-fused pyrrolidine derivatives, the analogue with an (S)-configuration of the N-methyl-pyrrolidine ring was significantly more potent at α4β2 nAChRs than its diastereoisomers. nih.gov This underscores the precise three-dimensional arrangement required for optimal interaction with the receptor's binding site.

Further illustrating this point, the stereoisomers of 5'-methylnicotine show dramatically different activities. nih.gov The trans-5'-methylnicotine isomer retains significant activity at α7 receptors, whereas the cis-5'-methylnicotine isomer is largely inactive at both α7 and α4β2 subtypes. nih.gov This difference arises from the distinct spatial orientation of the methyl group, which can either be accommodated by the receptor or cause a steric clash that prevents effective binding.

The synthesis of stereochemically pure compounds is therefore essential in drug development to isolate the desired pharmacological activity and avoid potential off-target effects from less active or inactive enantiomers. mdpi.com

Table 3: Stereoselectivity of Chiral nAChR Ligands

| Compound Series | More Active Stereoisomer | Receptor Subtype | Key Finding |

|---|---|---|---|

| Cyclopropane-fused pyrrolidines | (S)-pyrrolidine configuration | α4β2-nAChR | (S)-configuration was 10- to 70-fold more potent than other diastereoisomers. nih.gov |

| 5'-methylnicotine | trans isomer | α7-nAChR | The trans isomer retained considerable activity while the cis isomer was inactive. nih.gov |

| Pyrrolidinyl benzodioxanes | (2R,2′S) diastereomer | α4β2 & α6β2-nAChR | This specific diastereomer was identified as a potent partial agonist. |

Rational Design Principles for Optimizing Potency and Selectivity

The rational design of analogues of (S)-5-methyl-2-(pyrrolidin-2-yl)thiazole aims to optimize potency and, crucially, selectivity for specific nAChR subtypes, such as α7 or α4β2, to achieve therapeutic benefits while minimizing side effects. escholarship.orgnih.gov This process is guided by an understanding of the SAR and the structural biology of the target receptors.

A key principle is the exploitation of differences in the amino acid residues that form the ligand-binding pockets of various nAChR subtypes. For example, designing ligands that form specific hydrogen bonds or hydrophobic interactions with residues unique to the α7 receptor can confer selectivity over the α4β2 subtype. unimi.it The development of selective α7 agonists often involves identifying crucial structural motifs that are recognized by the receptor. escholarship.org

Another important strategy is the development of positive allosteric modulators (PAMs) or ago-PAMs. nih.govnih.gov These molecules bind to a site on the receptor distinct from the primary agonist binding site (orthosteric site). PAMs can enhance the receptor's response to the endogenous agonist (acetylcholine), offering a more subtle and potentially safer way to modulate receptor function. Ago-PAMs can both directly activate the receptor and potentiate its activation by other agonists. nih.gov The design of such ligands requires targeting allosteric binding sites, which often have less sequence conservation across receptor subtypes, providing an excellent opportunity for achieving high selectivity.

Computational methods, including molecular docking and molecular dynamics simulations, are indispensable tools in rational drug design. academie-sciences.fr These techniques allow researchers to predict how a designed molecule will bind to its target receptor, estimate its binding affinity, and visualize the key interactions that stabilize the complex. This in-silico analysis helps prioritize which novel compounds to synthesize and test, making the drug discovery process more efficient. academie-sciences.fr The ultimate goal is to create ligands that not only have high affinity for the desired receptor subtype but also possess the appropriate functional activity (e.g., full agonist, partial agonist, or PAM) and favorable pharmacokinetic properties to be effective therapeutic agents. escholarship.org

Mechanistic Investigations of Biological Activity and Molecular Target Engagement

Interaction with Biological Macromolecules

The engagement of (S)-5-methyl-2-(pyrrolidin-2-yl)thiazole with biological macromolecules, particularly enzymes, has been a key area of investigation.

Research has focused on the interaction of thiazole (B1198619) derivatives with prolyl oligopeptidase (PREP), a serine protease implicated in neurodegenerative diseases. A study on a series of 5-aminothiazole-based ligands for PREP revealed that these compounds are generally weak inhibitors of the enzyme's proteolytic activity. acs.orgnih.gov This is in contrast to their potent ability to modulate the protein-protein interaction (PPI) functions of PREP. acs.orgnih.gov

The substitution of the oxazole (B20620) ring in earlier inhibitor series with a thiazole ring was found to significantly decrease the inhibitory potency against PREP's enzymatic activity. For instance, the 5-aminooxazole compound HUP-55 exhibited a half-maximal inhibitory concentration (IC₅₀) of 5 nM, whereas its corresponding 5-aminothiazole analog, HUP-46, had an IC₅₀ of 8 µM. researchgate.net This difference is attributed to the loss of a key hydrogen bond interaction between the heteroatom in the five-membered ring and the enzyme's active site. researchgate.net

| Compound | PREP IC₅₀ (nM) | Reference |

|---|---|---|

| HUP-55 (5-aminooxazole) | 5 | researchgate.net |

| HUP-46 (5-aminothiazole) | 8000 | researchgate.net |

Currently, there is a lack of specific published research detailing the direct binding and functional modulation of this compound on specific receptor systems. While thiazole derivatives have been investigated as ligands for various receptors, including the neuropeptide Y5 receptor, specific data for this compound is not available in the public domain. arxiv.org

Elucidation of Specific Molecular Targets and Pathways

The primary molecular target identified for thiazole derivatives related to this compound is prolyl oligopeptidase (PREP).

While a definitive crystal structure of this compound in complex with PREP is not yet available, molecular modeling studies have shed light on the binding interactions of related 5-aminothiazole ligands. These studies have revealed a novel binding site on PREP that is distinct from the catalytic active site and is crucial for the modulation of its protein-protein interaction functions. acs.orgnih.gov This allosteric binding site is thought to be responsible for the observed biological effects that are independent of the inhibition of PREP's enzymatic activity. nih.gov

A significant finding is the ability of 5-aminothiazole derivatives to modulate the protein-protein interactions mediated by PREP. acs.orgnih.gov PREP is known to interact with proteins such as α-synuclein and Tau, which are involved in the pathology of neurodegenerative disorders. acs.org Thiazole-based ligands have been shown to interfere with these interactions, leading to a reduction in α-synuclein dimerization. acs.org This effect is a key aspect of their potential therapeutic utility, as the aggregation of α-synuclein is a hallmark of Parkinson's disease.

Cellular Pathway Investigations and Phenotypic Screening

The modulation of PREP by thiazole derivatives translates into observable effects on cellular pathways and phenotypes.

In vitro and cellular screening of a series of 5-aminothiazole compounds have demonstrated their ability to induce autophagy and reduce the production of reactive oxygen species (ROS). acs.org Autophagy is a cellular process responsible for the degradation of damaged proteins and organelles, and its induction can be beneficial in neurodegenerative diseases where protein aggregation is a key pathological feature. The reduction of ROS addresses the oxidative stress that is often associated with these conditions.

A protein-fragment complementation assay was utilized to assess the ability of these compounds to block the dimerization of α-synuclein in a cellular context. acs.org Furthermore, an assay measuring the autophagic flux using GFP-tagged LC3B in HEK-293 cells confirmed the induction of autophagy. acs.org The reduction of ROS was quantified in SH-SY5Y cells under oxidative stress. acs.org

| Compound Analogue | α-Synuclein Dimerization (% of control) | Autophagy Induction (GFP signal % of control) | ROS Reduction (% of control) | Reference |

|---|---|---|---|---|

| Thiazole Analogue 1 | Data not specified | Data not specified | Data not specified | acs.org |

| Thiazole Analogue 2 | Data not specified | Data not specified | Data not specified | acs.org |

Note: Specific quantitative data for this compound was not explicitly provided in the primary reference; the table reflects the type of data generated for the series of 5-aminothiazole analogues.

Advanced Research Applications and Future Directions

Scaffold Optimization for Novel Chemical Entities in Drug Discovery

The (S)-5-methyl-2-(pyrrolidin-2-yl)thiazole core is a privileged scaffold in medicinal chemistry, combining the features of the thiazole (B1198619) ring, known for a wide spectrum of biological activities, and the chiral, sp3-hybridized pyrrolidine (B122466) ring, which allows for detailed exploration of three-dimensional pharmacophore space. nih.govnih.gov The optimization of this scaffold involves systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties, leading to the generation of novel chemical entities for various therapeutic targets.

Structure-activity relationship (SAR) studies are crucial for guiding scaffold optimization. For instance, in related thiazole-containing compounds, the nature and position of substituents on the thiazole and associated rings significantly influence biological activity. nih.gov Modifications can include the introduction of different functional groups on the thiazole ring, such as at the C4 position, or on the pyrrolidine nitrogen. The methyl group at the C5 position of the thiazole ring is also a key site for modification. nih.gov Research on related structures has shown that even minor changes, like the substitution pattern on an attached phenyl ring, can be critical for activity. nih.govnih.gov For example, studies on N-(5-methyl-4-phenylthiazol-2-yl) derivatives have demonstrated that substitutions on the thioacetamide (B46855) moiety can confer potent and selective anticancer activity. nih.gov

The pyrrolidine ring itself offers significant opportunities for optimization. Its non-planar structure and stereogenic center are key contributors to the molecule's three-dimensionality, which is essential for specific interactions with biological targets like enzymes and receptors. nih.gov SAR analyses of other pyrrolidine-2,5-dione derivatives have revealed that substituents at the 3-position of the pyrrolidine ring strongly affect anticonvulsant activity. nih.gov This suggests that modifications at the corresponding positions of the this compound scaffold could be a fruitful strategy for developing new CNS-active agents. The inherent chirality of the (S)-pyrrolidine moiety is paramount, as different stereoisomers can exhibit distinct biological profiles due to differential binding to enantioselective proteins. nih.gov

The following table summarizes optimization strategies based on findings from related thiazole and pyrrolidine compounds.

| Scaffold Position | Modification Strategy | Potential Impact on Biological Activity |

| Thiazole Ring (C4) | Introduction of aryl or heteroaryl groups | Modulation of anticancer, anti-inflammatory, or antimicrobial activity. nih.govnih.gov |

| Thiazole Ring (N3) | N-alkylation or N-arylation | Can influence binding affinity and selectivity. |

| Pyrrolidine Ring (N1) | Acylation, alkylation, or incorporation into larger ring systems | Alters physicochemical properties and can introduce new interaction points with targets. mdpi.com |

| Pyrrolidine Ring (C3, C4, C5) | Introduction of various substituents | Can fine-tune binding interactions and modulate activity, as seen in anticonvulsant pyrrolidine-2,5-diones. nih.gov |

The overarching goal of scaffold optimization is to leverage the synergistic properties of the thiazole and pyrrolidine moieties to design new drugs. The thiazole ring is a component of numerous FDA-approved drugs, highlighting its therapeutic relevance. nih.gov By systematically exploring the chemical space around the this compound core, researchers can develop novel compounds targeting a wide range of diseases, including cancer, inflammation, and infectious diseases. nih.govmdpi.com

Development as Chiral Catalysts and Ligands in Asymmetric Synthesis

The "(S)" configuration of the pyrrolidine ring in this compound makes it an inherently chiral molecule, positioning it as a prime candidate for development into chiral catalysts and ligands for asymmetric synthesis. Asymmetric organocatalysis, which utilizes small chiral organic molecules to catalyze enantioselective reactions, has become a powerful tool in modern chemistry. Pyrrolidine-based structures are among the most successful and widely used organocatalysts. rsc.org

The development of chiral cis-2,5-disubstituted pyrrolidine organocatalysts has demonstrated their effectiveness in promoting enantioselective Michael additions with high yields and excellent enantioselectivity (up to >99% ee). rsc.org The nitrogen atom of the pyrrolidine ring can form an enamine or iminium ion intermediate with carbonyl compounds, while the chiral environment dictates the facial selectivity of the subsequent reaction. The (S)-pyrrolidin-2-yl moiety in the title compound provides this essential catalytic feature.

Furthermore, the thiazole portion of the molecule can play a crucial role. Thiazoles can act as ligands, coordinating to a variety of hard and soft metals through their nitrogen and sulfur atoms, respectively. nih.gov This dual capability allows for the design of novel chiral ligands where the thiazole unit binds to a metal center, and the adjacent chiral pyrrolidine ring directs the stereochemical outcome of the metal-catalyzed reaction. The synthesis of pyrrolo[2,1-b]thiazole derivatives through asymmetric 1,3-dipolar reactions highlights the utility of the thiazole framework in stereoselective transformations. nih.gov

Potential applications for this compound-derived catalysts include:

Enantioselective Aldol and Mannich Reactions: Catalyzing the formation of chiral β-hydroxy ketones or β-amino ketones.

Michael Additions: Creating stereogenic centers through conjugate addition to α,β-unsaturated systems. rsc.org

Diels-Alder Reactions: Controlling the stereochemistry of cycloaddition reactions.

Metal-Catalyzed Asymmetric Hydrogenation or C-C Bond Formation: Serving as a chiral ligand to guide the reactivity of a transition metal catalyst.

The modular nature of the this compound scaffold allows for fine-tuning of the catalyst's steric and electronic properties. Modifications to the pyrrolidine nitrogen (e.g., addition of bulky groups) or the thiazole ring can be used to optimize reactivity and enantioselectivity for specific transformations. The synthesis of asymmetric thiazolo[5,4-d]thiazole (B1587360) derivatives, for instance, shows that different functional groups can be strategically placed on the thiazole core. charlotte.edu

Exploration in Chemical Biology Tools and Probes

Chemical biology utilizes small molecules to study and manipulate biological systems. The this compound scaffold possesses features that make it an attractive starting point for the design of chemical probes and tools. Thiazole-containing compounds are known to exhibit interesting photophysical properties and can be developed into fluorescent sensors. nih.gov

For example, thiazole derivatives connected to other aromatic systems, such as a pyridyl group, can act as ligands for metal ions like Zn(II), leading to a fluorescent response upon binding. nih.gov The this compound structure could be functionalized with fluorophores or environmentally sensitive dyes. Such probes could be used to:

Visualize Biological Targets: If a derivative of the compound is found to bind selectively to a specific protein, a fluorescently-labeled version could be used to track the protein's location and dynamics within a cell.

Develop Biosensors: A probe could be designed to change its fluorescence properties in response to a specific biological event, such as a change in pH, ion concentration, or enzyme activity.

The thiazole ring itself is a key component in the structure of luciferin, the substrate for the luciferase enzyme that generates bioluminescence. This inherent connection to light-emitting biological systems further supports the potential of thiazole derivatives in probe development.

Moreover, the biological activity of many thiazole and pyrrolidine derivatives means they can be used as "bait" in chemical proteomics experiments to identify their protein targets. A derivative of this compound could be immobilized on a solid support or tagged with a photoreactive group to pull down or covalently label its binding partners from a cell lysate, thereby elucidating its mechanism of action. researchgate.net The development of thiazolyl-indazole derivatives as potential inhibitors of the SARS-CoV-2 main protease (MPro) is a recent example of targeting a specific biomolecule with a thiazole scaffold. researchgate.net

Strategies for Addressing Bioavailability and Selectivity in Compound Design

For any potential therapeutic agent, achieving adequate bioavailability and high selectivity for the intended biological target are paramount challenges. The this compound scaffold offers several avenues for addressing these issues through rational drug design.

Improving Bioavailability: Bioavailability is influenced by a compound's physicochemical properties, such as solubility and lipophilicity (logP). The thiazole-pyrrolidine core can be systematically modified to optimize these parameters.

Prodrug Strategies: A non-active prodrug can be designed to have better absorption characteristics. For example, an ester derivative could be synthesized that is readily absorbed and then hydrolyzed in the body by esterase enzymes to release the active parent compound.

Enhancing Selectivity: Selectivity is crucial for minimizing off-target effects. High-resolution structural information of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy, is invaluable for designing selective inhibitors.

Structure-Based Design: By understanding the three-dimensional architecture of the target's binding site, modifications can be made to the this compound scaffold to maximize interactions with the target while minimizing interactions with other proteins. The chiral pyrrolidine ring is especially important for creating specific, directional interactions (e.g., hydrogen bonds, van der Waals contacts) within a defined chiral pocket. nih.gov

Conformational Constraint: Introducing rigidity into the molecule, for example by incorporating it into a bicyclic or spirocyclic system, can lock it into a specific conformation that is optimal for binding to the desired target but unfavorable for binding to off-targets. nih.gov The synthesis of 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one is an example of using a bulky, rigid group to improve binding and activity. nih.gov

Exploiting Unique Pockets: Docking studies can reveal unique sub-pockets in the target protein that can be exploited. A substituent can be added to the lead compound that is designed to fit into this sub-pocket, thereby conferring selectivity. nih.gov

The following table outlines potential strategies to improve the pharmacological profile of derivatives.

| Challenge | Strategy | Example Modification |

| Poor Solubility | Introduce polar/ionizable groups | Addition of a carboxylic acid or primary amine. sigmaaldrich.com |

| Low Permeability | Increase lipophilicity | Addition of a phenyl or alkyl group. nih.gov |

| Rapid Metabolism | Block metabolic hotspots | Introduction of fluorine atoms. |

| Off-Target Activity | Increase structural rigidity | Formation of a bicyclic system. |

| Poor Target Binding | Exploit specific interactions | Add hydrogen bond donors/acceptors based on target structure. nih.gov |

Through these iterative design, synthesis, and testing cycles, derivatives of this compound can be optimized into highly selective and bioavailable drug candidates or precision chemical tools.

Q & A

Q. What in vitro assays are most reliable for screening the anticancer potential of this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.